molecular formula C15H15N3OS3 B5513321 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B5513321
M. Wt: 349.5 g/mol
InChI Key: YCFKHXQVUDCTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as conductivity or thermal stability.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activity.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects, particularly in the treatment of infections or inflammatory conditions.

Industry

    Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: The compound can be a precursor or intermediate in the synthesis of more complex pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Thiazole Substitution: The thiazole ring is then functionalized with various substituents, such as phenyl and methyl groups, through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the thiazole derivative with an appropriate acylating agent under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The thiazole rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, halogenating agents

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions

    Amines: Products of reduction reactions

    Halogenated or Alkylated Thiazoles: Products of substitution reactions

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide
  • N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
  • Thiazole derivatives with different substituents

Uniqueness

The uniqueness of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Compared to other thiazole derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS3/c1-10-13(11-5-3-2-4-6-11)18-14(22-10)17-12(19)9-21-15-16-7-8-20-15/h2-6H,7-9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFKHXQVUDCTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CSC2=NCCS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.